molecular formula C13H27ClN2O4 B13401886 Ethyl 6-N-Boc-D-lysinate HCl

Ethyl 6-N-Boc-D-lysinate HCl

Cat. No.: B13401886
M. Wt: 310.82 g/mol
InChI Key: SCOLDMVDYLWBST-UHFFFAOYSA-N
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Description

®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is a chemical compound that is often used in organic synthesis and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The protected amino acid is then esterified using ethanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ethyl ester.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Deprotection: Commonly performed using trifluoroacetic acid (TFA) or hydrochloric acid.

    Substitution: Various electrophiles can be used, depending on the desired product.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

    Substitution: Results in various substituted derivatives, depending on the electrophile used.

Scientific Research Applications

®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of amino acid derivatives and their biological activities.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride involves its role as a precursor or intermediate in various chemical reactions. The Boc protecting group helps to prevent unwanted side reactions by temporarily masking the amino functionality. Upon deprotection, the free amine can participate in further reactions, leading to the formation of the desired final product.

Comparison with Similar Compounds

Similar Compounds

  • ®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate
  • ®-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate
  • ®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)pentanoate

Uniqueness

®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is unique due to its specific structure, which includes an ethyl ester and a Boc-protected amino group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H27ClN2O4

Molecular Weight

310.82 g/mol

IUPAC Name

ethyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride

InChI

InChI=1S/C13H26N2O4.ClH/c1-5-18-11(16)10(14)8-6-7-9-15-12(17)19-13(2,3)4;/h10H,5-9,14H2,1-4H3,(H,15,17);1H

InChI Key

SCOLDMVDYLWBST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

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